Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)-
Overview
Description
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is an organic compound with the molecular formula C17H18O2 It is a derivative of benzaldehyde, featuring additional isopropyl and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- typically involves the introduction of the isopropyl and phenylmethoxy groups to the benzaldehyde core. One common method is through Friedel-Crafts alkylation, where benzaldehyde undergoes alkylation with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The phenylmethoxy group can be introduced via a Williamson ether synthesis, where the corresponding phenol reacts with benzyl chloride in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: 3-(1-methylethyl)-4-(phenylmethoxy)benzoic acid.
Reduction: 3-(1-methylethyl)-4-(phenylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- involves its interaction with specific molecular targets. For instance, its aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The phenylmethoxy group may enhance its lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: The parent compound, lacking the isopropyl and phenylmethoxy groups.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenylmethoxy group.
3-Isopropylbenzaldehyde: Similar structure but without the phenylmethoxy group.
Uniqueness
Benzaldehyde, 3-(1-methylethyl)-4-(phenylmethoxy)- is unique due to the presence of both isopropyl and phenylmethoxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
4-phenylmethoxy-3-propan-2-ylbenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13(2)16-10-15(11-18)8-9-17(16)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZVPUDWJVWBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629913 | |
Record name | 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373642-03-6 | |
Record name | 4-(Benzyloxy)-3-(propan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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